Methyl 1-fluoronaphthalene-2-carboxylate
Description
Methyl 1-fluoronaphthalene-2-carboxylate is a fluorinated aromatic ester derivative of naphthalene. Its structure combines a naphthalene backbone substituted with a fluorine atom at the 1-position and a methyl ester group at the 2-position. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nature of fluorine and the ester group, which influence reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
methyl 1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 |
InChI Key |
ACAPOSNBKYEFQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Fluorination Route to 1-Fluoronaphthalene Intermediates
A crucial intermediate in the synthesis is 1-fluoronaphthalene, which is prepared via diazotization of 1-naphthylamine followed by fluorination through acid radical displacement. The method, detailed in a Chinese patent (CN103664512A), includes the following steps:
| Step | Description | Conditions / Reagents |
|---|---|---|
| 1 | Diazotization of 1-naphthylamine in strong acid (hydrochloric acid preferred) with sodium nitrite at low temp | 1-naphthylamine dissolved in HCl (18%), cooled to -5 to 0 °C, NaNO2 aqueous solution added dropwise |
| 2 | Acid radical displacement reaction with fluoroboric acid or hexafluorophosphoric acid to form diazonium salt | Addition of fluoroboric acid (20%) at low temperature, stirring, filtration, washing with ethyl acetate |
| 3 | Low-temperature decomposition of diazonium salt in aprotic solvent (Sherwood oil, normal heptane, toluene) | Heating at 50-65 °C under stirring to remove impurities |
| 4 | Pyrolytic decomposition of diazonium salt filter cake in petroleum ether at 75-120 °C | Heating with stirring to decompose completely, filtration, washing |
| 5 | Distillation and rectification to obtain high-purity 1-fluoronaphthalene | Recovery of solvents, purification by distillation |
This method yields 1-fluoronaphthalene with high purity (HPLC purity ≥ 99.5%, single impurity ≤ 0.1%) and is suitable for industrial scale due to mild conditions and cost-effectiveness.
Esterification to this compound
Once 1-fluoronaphthalene is obtained, the carboxylate group at the 2-position is introduced typically by:
- Carbonylation of halogenated fluoronaphthalene derivatives under catalytic conditions (Co, Rh, Pd, Mo, Ni complexes) to form 1-fluoronaphthalene-2-carboxylic acid.
- Subsequent esterification of the acid to the methyl ester.
A Russian patent (RU2536591C2) describes catalytic carbonylation methods for related naphthalene carboxylic acids, which can be adapted for fluorinated substrates. For example, carbonylation of 1-chloronaphthalene derivatives under Co2(CO)8 catalysis yields the corresponding carboxylic acid, which can be esterified with methanol or methylating agents.
Data Tables on Preparation Conditions and Yields
| Compound / Step | Reagents / Conditions | Yield / Purity | Notes |
|---|---|---|---|
| Diazotization of 1-naphthylamine | HCl (18%), NaNO2 aqueous, 0 to -5 °C | Quantitative diazonium salt | Low temperature critical for selectivity |
| Acid radical displacement | Fluoroboric acid (20%), stirring, filtration | High purity diazonium salt | Washing with ethyl acetate removes impurities |
| Low-temp decomposition of diazonium | Sherwood oil, 50-65 °C, stirring | Removes impurities | Controlled heating prevents side reactions |
| Pyrolytic decomposition | Petroleum ether, 75-120 °C, stirring | 1-Fluoronaphthalene crude | Complete decomposition essential |
| Distillation and rectification | Vacuum distillation | HPLC purity ≥ 99.5% | Industrially scalable |
| Carbonylation of halogenated naphthalene | Co2(CO)8 catalyst, CO, MeI | Acid yield up to 92% | Catalytic system choice affects yield |
| Esterification | Methanol, acid or base catalysis | High methyl ester yield | Standard esterification |
Analytical and Purity Considerations
- Purity of 1-fluoronaphthalene intermediate is confirmed by HPLC with ≥ 99.5% purity and minimal impurities (≤ 0.1%).
- Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm structural integrity and substitution pattern.
- Controlled temperature and solvent choice during diazonium salt decomposition are critical for minimizing isomeric and structural impurities.
Summary and Expert Perspective
The preparation of this compound involves a multi-step synthetic sequence starting from 1-naphthylamine, proceeding through diazotization and fluorination to obtain 1-fluoronaphthalene, followed by catalytic carbonylation and esterification to install the 2-carboxylate methyl ester group.
The diazotization-fluorination method is well-documented, industrially viable, and yields high-purity fluorinated intermediates under mild conditions with manageable costs. The subsequent carbonylation and esterification steps leverage established catalytic and synthetic organic chemistry techniques.
This synthesis benefits from careful temperature control, solvent selection, and purification steps to ensure high product purity and yield. The methods are supported by patents and peer-reviewed literature, providing a robust foundation for both laboratory-scale and industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
Methyl 1-fluoronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-fluoronaphthalene-2-carboxylate involves its interaction with molecular targets through its fluorine and ester functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
The following comparison focuses on structurally analogous naphthalene derivatives, methyl esters, and fluorinated aromatic compounds. Data are synthesized from toxicological profiles, analytical studies, and inferred chemical principles.
Structural and Functional Group Comparisons
| Compound | Substituents | Key Functional Groups | Relevance to Target Compound |
|---|---|---|---|
| Methyl 1-fluoronaphthalene-2-carboxylate | 1-F, 2-COOCH₃ | Fluorine, methyl ester | Target compound; fluorinated aromatic ester |
| 1-Methylnaphthalene | 1-CH₃ | Methyl group | Simplest methyl-substituted analog |
| 2-Methylnaphthalene | 2-CH₃ | Methyl group | Positional isomer for comparison |
| Sandaracopimaric acid methyl ester | Complex diterpene ester | Methyl ester, cyclic moieties | Highlights ester stability in GC analysis |
| Methyl shikimate | Cyclohexene carboxylic ester | Methyl ester, hydroxyl groups | Demonstrates ester characterization (NMR) |
Key Observations :
- Fluorine Substitution: The 1-fluoro group in the target compound likely enhances electrophilic reactivity compared to non-fluorinated analogs like 1-methylnaphthalene. Fluorine’s electronegativity may also reduce metabolic degradation rates .
- This contrasts with diterpene esters (e.g., sandaracopimaric acid methyl ester), where bulkier structures reduce volatility .
Physicochemical Properties
| Property | This compound (Inferred) | 1-Methylnaphthalene | 2-Methylnaphthalene | Methyl Shikimate |
|---|---|---|---|---|
| Boiling Point (°C) | ~280–300 (estimated) | 245 | 241 | Decomposes before boiling |
| Solubility in Water | Low (ester dominance) | Insoluble | Insoluble | Moderately soluble |
| LogP (Partition Coeff.) | ~3.5–4.0 | 3.87 | 3.84 | 1.2 |
Notes:
- The fluorine atom and ester group likely lower the logP of this compound compared to non-polar 1- and 2-methylnaphthalenes but retain higher hydrophobicity than aliphatic esters like methyl shikimate .
Analytical Characterization
- Chromatography: Gas chromatography (GC) data for diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) show retention times influenced by molecular weight and polarity. The target compound’s fluorine may shorten retention relative to non-fluorinated analogs .
- Spectroscopy : NMR and FTIR spectra of methyl shikimate (Figure 5 in ) confirm ester carbonyl signals (C=O at ~170 ppm in ¹³C NMR). Fluorine’s deshielding effect would shift adjacent carbon signals in the target compound .
Toxicological and Environmental Behavior
- The ester group may reduce volatility and inhalation risks compared to parent methylnaphthalenes .
- Environmental Fate: Fluorinated aromatics generally exhibit slower degradation due to C-F bond stability. This contrasts with non-fluorinated esters (e.g., methyl palmitate in plant extracts), which hydrolyze readily in environmental matrices .
Biological Activity
Methyl 1-fluoronaphthalene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound featuring a fluorine atom attached to a naphthalene ring, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:
This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, with modifications that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to the naphthalene structure exhibit promising anticancer properties. For instance, research on hydroxynaphthalene derivatives has shown strong antiproliferative activity against various cancer cell lines, including human colon carcinoma cells. The mechanism of action is believed to involve intercalation into DNA and the generation of reactive oxygen species (ROS), leading to cell apoptosis .
Table 1: Summary of Anticancer Studies on Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Hydroxynaphthalene-2-carboxanilide | Human Colon Carcinoma | 15 | DNA intercalation, ROS generation |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation has been suggested but requires further investigation.
Study on Antiproliferative Effects
In a notable study, a series of naphthalene derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. This compound was included in the screening, showing promising results comparable to established anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity assessments indicate that while some derivatives exhibit significant anticancer properties, they may also pose risks for normal cells. Further studies are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 1-fluoronaphthalene-2-carboxylate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves fluorination of naphthalene derivatives followed by carboxylation and esterification. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. X-ray crystallography (via programs like SHELXL or ORTEP-3) can resolve stereochemical ambiguities . For quantitative purity assessment, integrate nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) to verify fluorine incorporation and rule out side products .
Q. How can researchers design toxicity studies for this compound in mammalian models?
- Methodological Answer : Follow systematic review frameworks (e.g., Table B-1 in ) to define exposure routes (oral, inhalation, dermal) and health outcomes (hepatic, renal, respiratory effects). Use standardized inclusion criteria for species (e.g., rodents) and endpoints (e.g., histopathology, biomarker analysis). Employ risk-of-bias tools (Table C-6/C-7 in ) to ensure randomization, allocation concealment, and outcome reporting compliance .
Q. What spectroscopic techniques are critical for characterizing fluorinated naphthalene derivatives?
- Methodological Answer : Combine and NMR to map substituent positions, supplemented by NMR for fluorine-specific electronic environments. Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1700–1750 cm). For crystallographic validation, use SHELX programs for structure refinement and WinGX for data visualization .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways of this compound be resolved?
- Methodological Answer : Perform comparative metabolomics using isotope-labeled analogs to trace metabolic intermediates. Cross-reference in vitro (e.g., microsomal assays) and in vivo (rodent models) data with computational simulations (QSAR models) to identify species-specific metabolism. Use systematic review protocols () to assess study quality and reconcile discrepancies .
Q. What strategies optimize environmental monitoring of fluorinated aromatic esters in water and soil?
- Methodological Answer : Deploy solid-phase extraction (SPE) paired with gas chromatography-mass spectrometry (GC-MS) for trace detection in water. For soil/sediment, use accelerated solvent extraction (ASE) followed by HPLC-UV/Vis. Reference environmental partitioning data ( ) to model bioaccumulation potential and degradation kinetics .
Q. How do structural modifications (e.g., fluorination position) affect the compound’s reactivity in catalytic applications?
- Methodological Answer : Conduct density functional theory (DFT) calculations to compare electronic effects of fluorine substitution (e.g., inductive vs. resonance). Validate experimentally via kinetic studies (e.g., Hammett plots) under controlled catalytic conditions. Use crystallographic data () to correlate ring puckering coordinates with steric hindrance .
Q. What advanced statistical methods address contradictions in toxicological datasets?
- Methodological Answer : Apply meta-analysis frameworks to aggregate dose-response data, adjusting for heterogeneity via random-effects models. Use sensitivity analysis to evaluate bias sources (e.g., exposure misclassification in Table C-6). Bayesian network modeling can integrate mechanistic data (e.g., genomic toxicity markers from ) to resolve inconsistencies .
Data and Computational Tools
Q. Which databases and software are essential for crystallographic analysis of fluoronaphthalene derivatives?
- Methodological Answer : Use SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution/refinement. ORTEP-3 and WinGX enable thermal ellipsoid visualization and crystallographic data management. Cross-validate structural parameters with NIST Chemistry WebBook () for bond-length/angle benchmarking .
Q. How can researchers leverage toxicogenomic data to predict long-term health impacts?
- Methodological Answer : Integrative analysis of transcriptomic datasets (e.g., RNA-seq) with pathway enrichment tools (DAVID, KEGG) identifies dysregulated genes (e.g., CYP450 isoforms). Use ATSDR’s toxicological profiles () to contextualize findings with existing epidemiological data on naphthalene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
